molecular formula C18H21N5O3 B11566671 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- CAS No. 876708-26-8

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-

Cat. No.: B11566671
CAS No.: 876708-26-8
M. Wt: 355.4 g/mol
InChI Key: IQIWZKQJPSSTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- is a complex heterocyclic compound It features an imidazo[2,1-f]purine core, which is a fused ring system combining imidazole and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole ring, followed by the construction of the purine moiety. Key steps include cyclization reactions, often facilitated by catalysts such as palladium or copper, and the use of protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, to enhance yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by halogenated intermediates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products: The major products depend on the specific reaction conditions but can include various substituted imidazo[2,1-f]purine derivatives with potential biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Biologically, it has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicine, 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione derivatives have shown promise as therapeutic agents. They are investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry: Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades in cellular processes, making it a potent modulator of biological activity.

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine: Known for its use in central nervous system disorders.

    Imidazo[1,2-a]pyridine: Used in the development of sedative and anxiolytic drugs.

    Purine Derivatives: Widely studied for their role in DNA and RNA synthesis and as therapeutic agents.

Uniqueness: 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione stands out due to its fused ring system, which combines the properties of both imidazole and purine. This unique structure allows for diverse chemical modifications and a broad range of biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

876708-26-8

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O3/c1-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-5-7-13(26-3)8-6-12/h5-8H,4,9-11H2,1-3H3

InChI Key

IQIWZKQJPSSTRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.